molecular formula C14H18F2N2O B6633978 N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide

N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide

Katalognummer B6633978
Molekulargewicht: 268.30 g/mol
InChI-Schlüssel: WRLQDMDZSHCRPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide, also known as ACFB, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. ACFB is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases.

Wirkmechanismus

N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide selectively blocks the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is expressed on various immune cells, such as macrophages, microglia, and T cells, and its activation leads to the release of pro-inflammatory cytokines and chemokines. N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide's blockade of the P2X7 receptor inhibits this inflammatory response, making it a potential anti-inflammatory agent.
Biochemical and Physiological Effects:
N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide has been shown to have anti-inflammatory effects in various in vitro and in vivo models. In a study on lipopolysaccharide-induced neuroinflammation in mice, N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide treatment reduced the expression of pro-inflammatory cytokines and improved behavioral outcomes. N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide has also been shown to have analgesic effects in animal models of chronic pain, potentially through its inhibition of P2X7 receptor-mediated pain signaling.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide's selectivity for the P2X7 receptor makes it a valuable tool for studying the role of this receptor in various diseases. However, N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide's low solubility in aqueous solutions and low bioavailability limit its use in in vivo experiments. Additionally, the lack of a crystal structure of the P2X7 receptor limits our understanding of the precise binding mechanism of N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide.

Zukünftige Richtungen

Future research on N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide could focus on improving its solubility and bioavailability through formulation optimization or prodrug design. Additionally, further studies on the crystal structure of the P2X7 receptor could provide insights into the precise binding mechanism of N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide and guide the development of more potent and selective P2X7 receptor antagonists. Finally, clinical trials of N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide in various diseases could provide valuable information on its safety and efficacy as a therapeutic agent.

Synthesemethoden

The synthesis of N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide involves several steps, starting with the reaction of cyclopentylamine with 2,4-difluorobenzoyl chloride. The resulting intermediate is then reacted with 2-chloroethylamine hydrochloride to yield N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide. The overall yield of the synthesis is around 20%, and the purity of the final product can be increased through recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including neuroinflammation, chronic pain, and cancer. The P2X7 receptor has been implicated in the pathogenesis of these diseases, and N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide's selective antagonism of this receptor makes it a promising candidate for drug development.

Eigenschaften

IUPAC Name

N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O/c15-10-5-6-11(12(16)7-10)14(19)18-13(8-17)9-3-1-2-4-9/h5-7,9,13H,1-4,8,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLQDMDZSHCRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)NC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-1-cyclopentylethyl)-2,4-difluorobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.